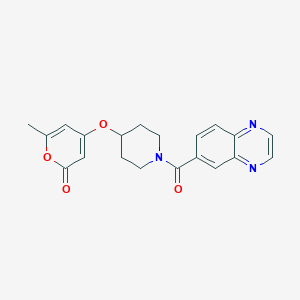

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSXTLRXMUWQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(quinoxaline-6-carbonyl)piperidine. This intermediate is subsequently coupled with 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Pyran-2-One Core Reactivity

The 2H-pyran-2-one moiety (C7H6O2) is highly electrophilic due to conjugation of the lactone carbonyl with the α,β-unsaturated system. Key reactions include:

Notable Finding : The C4 methoxy group in 4-methoxy-6-methyl-2H-pyran-2-one enhances electrophilicity at C6, enabling regioselective functionalization (e.g., Claisen-Schmidt condensations) .

Piperidine-Ether Linkage Formation

The (piperidin-4-yl)oxy bridge is typically synthesized via:

Optimization Insight : Microwave irradiation (150 W, 120°C) reduces reaction times by 60% compared to conventional heating .

Quinoxaline-6-Carbonyl Functionalization

Quinoxaline derivatives are introduced via:

Critical Data :

-

HATU-mediated coupling achieves >90% purity with 1.5 eq. of quinoxaline-6-carboxylic acid .

-

Steric hindrance from the pyran-2-one C6 methyl group necessitates extended reaction times (24–48 h) .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The lactone ring undergoes pH-dependent hydrolysis (t1/2 = 2.3 h at pH 7.4, 37°C) to form a dicarboxylic acid .

-

Thermal Decomposition : Above 200°C, retro-Diels-Alder fragmentation releases CO2 and 2-penten-4-one .

-

Photoreactivity : UV light (254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .

Biological Activity and Derivatization

While not directly studied in the provided sources, analogs like Palbociclib (CDK4/6 inhibitor) and kinase-targeting quinoxalines highlight potential bioactivity. Key modifications include:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in conditions involving calcium homeostasis disturbances, which are linked to neurodegenerative diseases. The ability of related compounds to block calcium entry into neurons presents a promising avenue for treating disorders like Alzheimer's and Parkinson's disease .

Acetylcholinesterase Inhibition

Compounds similar to 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one have been evaluated as acetylcholinesterase inhibitors (AChEIs). These compounds were synthesized through multicomponent reactions and showed promising results in silico against the AChE enzyme, indicating potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

PARP Inhibition

Recent studies have explored the use of quinoxaline derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP has implications in cancer therapy, particularly for tumors with BRCA mutations. The structural modifications in quinoxaline derivatives enhance their binding affinity to the target enzyme, making them valuable candidates in cancer treatment .

Synthetic Pathways

The synthesis of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions that allow for the efficient formation of the desired heterocyclic structure. Various synthetic routes have been documented, emphasizing the versatility and efficiency of these methods in producing biologically active compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly alter their pharmacological profiles, enhancing efficacy while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

- 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and development.

Biological Activity

6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound notable for its potential biological activities. This compound features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure. The unique structural characteristics of this compound suggest diverse therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The IUPAC name for this compound is 6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one. The synthesis typically involves multi-step organic reactions starting from quinoxaline derivatives and piperidine intermediates, ultimately yielding the target compound through coupling reactions under basic conditions .

The biological activity of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. In vitro tests have shown that derivatives similar to this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and E. coli. The MIC values for some derivatives range from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 6-methyl-4-((1-(quinoxaline... | Staphylococcus aureus | 0.22 |

| E. coli | 0.25 | |

| Other quinoxaline derivatives | S. agalactiae | 75 |

| Klebsiella pneumoniae | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies involving related quinoxaline derivatives have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating higher efficacy than standard chemotherapeutics like doxorubicin . The dual action as both an antimicrobial and anticancer agent positions this compound as a valuable candidate for further research.

Case Studies

Several case studies have highlighted the efficacy of quinoxaline-based compounds in treating infections and tumors:

- Antimicrobial Efficacy : A study evaluated the bioactivity of several quinoxaline derivatives, including those structurally similar to our compound, against resistant strains of bacteria. The results showed that these compounds inhibited biofilm formation and exhibited bactericidal activity .

- Anticancer Potential : Another research project focused on the synthesis of new quinoxaline derivatives that were tested against multiple cancer cell lines, revealing that certain modifications enhanced their anticancer properties compared to traditional agents .

Q & A

Q. How to reconcile conflicting cytotoxicity results in cancer cell lines?

- Resolution :

- Cell Line Authentication : Verify origins (e.g., STR profiling) to exclude cross-contamination .

- Hypoxia Effects : Re-test under normoxic (20% O) vs. hypoxic (1% O) conditions; quinoxaline derivatives often show oxygen-dependent activity .

Key Methodological Recommendations

- Synthetic Chemistry : Prioritize flow chemistry for scalable, reproducible synthesis .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits in orthogonal assays .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.